4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate
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Overview
Description
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate is a complex organic compound with the molecular formula C32H23ClN2O4 and a molecular weight of 535.004 g/mol This compound is known for its unique structural features, which include a chlorobenzyl group, a benzoyl group, and a naphthoate moiety
Preparation Methods
The synthesis of 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes the following steps:
Formation of the chlorobenzyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorobenzyl intermediate.
Coupling with benzoyl compound: The chlorobenzyl intermediate is then coupled with a benzoyl compound under specific reaction conditions to form the benzoyl intermediate.
Formation of the carbohydrazonoyl intermediate: The benzoyl intermediate undergoes a reaction with hydrazine to form the carbohydrazonoyl intermediate.
Final coupling with naphthoate: The carbohydrazonoyl intermediate is finally coupled with 1-naphthoic acid to form the target compound.
Chemical Reactions Analysis
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups in the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect signal transduction pathways and cellular processes .
Comparison with Similar Compounds
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate can be compared with other similar compounds, such as:
4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound has a similar structure but with a different benzoate moiety.
4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate: This compound features a methoxy group and a methylbenzoate moiety, providing different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
767314-05-6 |
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Molecular Formula |
C32H23ClN2O4 |
Molecular Weight |
535.0 g/mol |
IUPAC Name |
[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C32H23ClN2O4/c33-26-14-8-23(9-15-26)21-38-27-18-12-25(13-19-27)31(36)35-34-20-22-10-16-28(17-11-22)39-32(37)30-7-3-5-24-4-1-2-6-29(24)30/h1-20H,21H2,(H,35,36)/b34-20+ |
InChI Key |
OGVPJLLYYAODKB-QXUDOOCXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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